molecular formula C17H34O3 B14358290 3-(4-Decyl-2-methyl-1,3-dioxolan-2-YL)propan-1-OL CAS No. 93503-45-8

3-(4-Decyl-2-methyl-1,3-dioxolan-2-YL)propan-1-OL

Cat. No.: B14358290
CAS No.: 93503-45-8
M. Wt: 286.4 g/mol
InChI Key: PYGSQVQBBZWMAN-UHFFFAOYSA-N
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Description

3-(4-Decyl-2-methyl-1,3-dioxolan-2-YL)propan-1-OL is an organic compound that features a dioxolane ring, which is a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Decyl-2-methyl-1,3-dioxolan-2-YL)propan-1-OL typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol . This reaction is catalyzed by acids and can be carried out under mild conditions. The reaction proceeds as follows:

    Acetalization/Ketalization: The aldehyde or ketone reacts with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.

    Addition of Decyl and Methyl Groups: The decyl and methyl groups are introduced through subsequent reactions, often involving Grignard reagents or other organometallic compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Decyl-2-methyl-1,3-dioxolan-2-YL)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of 3-(4-Decyl-2-methyl-1,3-dioxolan-2-YL)propan-1-OL involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Decyl-2-methyl-1,3-dioxolan-2-YL)propan-1-OL is unique due to its specific structural features, including the decyl and methyl groups attached to the dioxolane ring. These modifications confer distinct physical and chemical properties, making it suitable for specialized applications in various fields.

Properties

93503-45-8

Molecular Formula

C17H34O3

Molecular Weight

286.4 g/mol

IUPAC Name

3-(4-decyl-2-methyl-1,3-dioxolan-2-yl)propan-1-ol

InChI

InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-12-16-15-19-17(2,20-16)13-11-14-18/h16,18H,3-15H2,1-2H3

InChI Key

PYGSQVQBBZWMAN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1COC(O1)(C)CCCO

Origin of Product

United States

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